molecular formula C21H27N3O4S B11054464 1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11054464
M. Wt: 417.5 g/mol
InChI Key: AYDJGXBTSNSDBT-UHFFFAOYSA-N
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Description

1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a methyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d][1,3]thiazine ring system, followed by the introduction of the cyclohexyl, methyl, and trimethoxyphenyl groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and 3,4,5-trimethoxybenzaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C21H27N3O4S/c1-12-22-20-17(21(25)23-24(20)14-8-6-5-7-9-14)19(29-12)13-10-15(26-2)18(28-4)16(11-13)27-3/h10-11,14,19H,5-9H2,1-4H3,(H,23,25)

InChI Key

AYDJGXBTSNSDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NN2C4CCCCC4

Origin of Product

United States

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